Cas no 83-74-9 (Ibogaine)

Ibogaine structure
Ibogaine structure
Product Name:Ibogaine
CAS No:83-74-9
MF:C20H26N2O
MW:310.433245182037
CID:722735
PubChem ID:442108
Update Time:2024-10-27

Ibogaine Chemical and Physical Properties

Names and Identifiers

    • Ibogamine, 12-methoxy-
    • Ibogaine
    • 12-methoxy-ibogamin
    • 12-Methoxyibogamine
    • endabuse
    • Ibogain
    • Ibogamine,12-methoxy
    • [ "" ]
    • Tabernanthe iboga
    • (-)-Ibogaine
    • NIH 10567
    • DEA No. 7260
    • 3S814I130U
    • C20H28N2O
    • HJM
    • Ibogaine (8CI)
    • Q409455
    • 12-Methoxyibogamine (ACI)
    • 6,9-Methano-5H-pyrido[1′,2′:1,2]azepino[4,5-b]indole, ibogamine deriv. (ZCI)
    • Ibogaine (7CI, 8CI)
    • MeSH ID: D007050
    • NSC 249764
    • SCHEMBL14964144
    • IBOGAINE [MART.]
    • 7-Ethyl-6,6beta,7,8,9,10,12,13-octahydro-2-methoxy-6,9-methano-5H-pyrido(1',2':1,2)azepino(5,4-b)indole
    • NSC-249764
    • BDBM50308247
    • IBOGAINE [VANDF]
    • IBOGAINE [MI]
    • IBOGAINE [WHO-DD]
    • CHEMBL1215855
    • CHEBI:5852
    • NS00041096
    • EINECS 201-498-4
    • FS-9083
    • (5beta)-12-methoxyibogamine
    • (1R,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
    • UNII-3S814I130U
    • HSDB 8180
    • SCHEMBL113571
    • 83-74-9
    • (18R)-12-methoxyibogamine
    • DTXSID20894069
    • NCGC00247731-01
    • 17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
    • NIH-10567
    • NSC628053
    • 12-Methoxyibogamine hydrochloride
    • SCHEMBL14664380
    • DTXSID70860532
    • HSIBGVUMFOSJPD-UHFFFAOYSA-N
    • 12-Methoxyibogamine #
    • AC1L9C9B
    • CHEBI:471972
    • AKOS032948157
    • CHEMBL222287
    • 3,13-Diaza-17-ethyl-7-methoxypentacyclo[13.3.1.0<2,10>.0<4,9>.0<13,18>]nonadeca-2(10),4,6,8-tetraene
    • HSIBGVUMFOSJPD-NXWOVTFFSA-N
    • 10-Methoxyibogamine
    • C09214
    • BDBM50206577
    • SCHEMBL21333266
    • 6,9-Methano-5H-pyrido[1',2':1,2]azepino[4,5-b]indole, ibogamine deriv.
    • (1R,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo(13.3.1.02,10.04,9.013,18)nonadeca-2(10),4(9),5,7-tetraene
    • IBOGAINE (MART.)
    • (1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
    • 12 Methoxyibogamine
    • HSIBGVUMFOSJPD-CFDPKNGZSA-N
    • 6,9-Methano-5H-pyrido(1',2':1,2)azepino(4,5-b)indole, ibogamine deriv.
    • GTPL13148
    • DTXCID401324112
    • (1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo(13.3.1.02,10.04,9.013,18)nonadeca-2(10),4(9),5,7-tetraene
    • Inchi: 1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12?,13-,17-,20-/m0/s1
    • InChI Key: HSIBGVUMFOSJPD-RPZDFXSQSA-N
    • SMILES: C([C@H]1CC2C[C@H]3C4NC5C=CC(=CC=5C=4CC[N@@]([C@@H]13)C2)OC)C

Computed Properties

  • Exact Mass: 310.20500
  • Monoisotopic Mass: 310.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.3
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0633 (rough estimate)
  • Melting Point: 152-153°
  • Boiling Point: 450.59°C (rough estimate)
  • Refractive Index: 1.6800 (estimate)
  • PSA: 28.26000
  • LogP: 3.87450
  • pka: 8.1 in 80% methylcellosolve
  • Specific Rotation: D20 -53° (in 95% ethanol)

Ibogaine Security Information

  • Hazardous Material transportation number:UN 1544
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: 7-16-36/37-45
  • Hazardous Material Identification: F T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Safety Term:6.1(b)
  • Packing Group:III
  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Ibogaine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I54640-5mg
IBOGAINE
83-74-9 ,HPLC≥96.0%
5mg
¥1920.0 2023-09-07

Ibogaine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol
Reference
Alkaloids from Conopharyngia durissima. Isovoacangine, conopharyngine, conodurine, and conoduramine
Renner, U.; et al, Helvetica Chimica Acta, 1959, 42, 1572-81

Production Method 2

Reaction Conditions
1.1 Reagents: 2-Methyl-2-vinyloxirane Solvents: Ethanol ;  6 min
Reference
On the prenylation of some indolic and imidazolic bases by oxirane auxiliaries under thermal and microwave conditions
Jankowski, Christopher K.; et al, Spectroscopy (Amsterdam, 2007, 21, 293-303

Ibogaine Raw materials

Ibogaine Preparation Products

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